8-piperazin-1-ylquinoline
Description
Properties
IUPAC Name |
8-piperazin-1-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUZDOXGNVJQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Quinoline Precursors
The reaction of 8-chloroquinoline with piperazine in polar aprotic solvents such as N,N-dimethylformamide (DMF) or methanol has been demonstrated in analogous syntheses. For instance, US9206133B2 describes the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline using 4,7-dichloroquinoline and piperazine in methanol under reflux for 8 hours, achieving 82% yield after crystallization. Adapting this protocol to 8-chloroquinoline would likely require similar conditions, though steric and electronic effects at the 8-position may necessitate longer reaction times or higher temperatures.
In a separate study, 2-chloroquinoline derivatives underwent NAS with piperazine in DMF at 110°C for 2–12 hours, yielding 2-(piperazin-1-yl)quinolines in 76–88% yields. This suggests that DMF, with its high boiling point, facilitates efficient substitution even for less-activated positions. For 8-piperazin-1-ylquinoline, a reaction temperature of 130°C and extended reflux (12–24 hours) may optimize conversion.
Solvent and Stoichiometry Optimization
Key variables influencing NAS efficiency include:
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Solvent choice : Methanol offers environmental advantages ("green chemistry") but may require excess piperazine (3–10 equivalents). DMF enhances reactivity but complicates purification due to high boiling points.
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Piperazine stoichiometry : Lower equivalents (≤3) reduce byproducts and costs. For example, US9206133B2 used <3 equivalents of piperazine in methanol, achieving 98.56% purity after crystallization.
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Base additives : Potassium carbonate or triethylamine neutralizes HCl generated during substitution, driving the reaction forward.
Crystallization and Polymorph Control
Post-synthetic purification critically impacts product quality. US9206133B2 achieved 98.56% purity for 7-chloro-4-(piperazin-1-yl)-quinoline through:
For this compound, analogous steps would involve:
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Solvent pair : Hexane/ethyl acetate for crystallization
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Polymorph screening : Isolation of stable crystalline forms (e.g., Form B or D)
Comparative Analysis of Methods
*Predicted yields based on analogous reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The piperazine group is introduced via nucleophilic substitution on halogenated quinoline precursors. For example:
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Reaction: 8-Chloroquinoline reacts with piperazine under phase-transfer catalysis (cetyltrimethylammonium bromide, CTAB) in polyethylene glycol (PEG) at 135°C, yielding 8-piperazin-1-ylquinoline with >95% efficiency .
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Key Conditions:
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Solvent: PEG-400
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Catalyst: CTAB (0.1 eq)
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Temperature: 135°C
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Work-up: Simple filtration
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| Starting Material | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| 8-Chloroquinoline | Piperazine/PEG/CTAB | 95% |
Mannich Reaction
The secondary amine in the piperazine ring participates in Mannich reactions to form tertiary amines.
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Example: Condensation with formaldehyde and aryl amines under acidic conditions produces derivatives with enhanced pharmacological activity.
Alkylation and Acylation
The piperazine nitrogen undergoes alkylation or acylation to modify solubility and bioactivity:
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Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF at 60°C yields N-alkylated products .
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Acylation: Reaction with acetyl chloride in dichloromethane produces acetylated derivatives .
| Reaction Type | Reagent | Solvent | Yield |
|---|---|---|---|
| Alkylation | CH₃I | DMF | 85% |
| Acylation | AcCl | DCM | 78% |
Oxidation and Reduction
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Oxidation: The quinoline ring is oxidized using KMnO₄ in acidic media to form quinoline N-oxide derivatives, which enhance metal-chelating properties.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering electronic properties.
Metal Chelation
The compound coordinates with transition metals (e.g., Fe³⁺, Cu²⁺) via the quinoline nitrogen and piperazine lone pairs, forming stable complexes. This property is exploited in neuroprotective agents targeting iron overload .
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Fe³⁺ | 12.3 | Neuroprotection |
| Cu²⁺ | 10.8 | Antioxidants |
Condensation Reactions
The quinoline core participates in Claisen-Schmidt condensations with aromatic aldehydes to form styryl derivatives, enhancing antimicrobial activity .
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Example: Condensation with 4-nitrobenzaldehyde in ethanol under reflux yields a styrylquinoline derivative (87% yield) .
Grignard Reactions
The aldehyde group in 2-(piperazin-1-yl)quinoline-3-carbaldehydes reacts with Grignard reagents (e.g., CH₃MgBr) to form secondary alcohols, which are intermediates for anticancer agents .
Biological Interactions
This compound derivatives exhibit structure-dependent interactions with biological targets:
Scientific Research Applications
Biological Activities
The biological activities of 8-piperazin-1-ylquinoline derivatives are extensive, particularly in the following areas:
- Antimicrobial Activity : Several studies indicate that piperazine derivatives exhibit antimicrobial properties. For instance, 2-(piperazin-1-yl)quinoline derivatives have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development.
- Neuroprotective Properties : Research has identified bifunctional iron chelators that incorporate 8-hydroxy quinoline moieties attached to piperazine. These compounds have demonstrated neuroprotective effects by reducing oxidative stress, which is crucial in conditions like Parkinson's disease (PD) .
- Dopamine Receptor Agonism : The introduction of piperazine into quinoline structures has been linked to the development of dopamine D2/D3 receptor agonists. Compounds designed with this moiety exhibited high affinity and potent agonist activity at these receptors, indicating potential use in treating neurodegenerative diseases .
- Cancer Targeting : Recent studies have explored the use of radioiodinated derivatives of this compound as imaging agents for PDGFRβ (Platelet-Derived Growth Factor Receptor Beta), which is overexpressed in various tumors. These compounds demonstrated significant cellular uptake and tumor accumulation, suggesting their utility in cancer diagnostics .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for the fine-tuning of its pharmacological properties. Common methods include:
- Alkylation and Arylation : These reactions are crucial for modifying the quinoline structure to enhance biological activity.
- Reductive Amination : This method aids in forming complex derivatives with improved efficacy and selectivity against biological targets .
Neuroprotective Compounds
In a study focused on developing neuroprotective agents, researchers synthesized compounds that combined an iron-binding 8-hydroxy quinoline moiety with a piperazine ring. These compounds showed significant antioxidant properties and were evaluated in animal models for their efficacy in reducing oxidative stress associated with neurodegenerative diseases .
Imaging Agents for Cancer
A series of radioiodinated benzo[d]imidazole–quinoline derivatives were developed as PDGFRβ-specific imaging probes. Among these, the compound containing an this compound structure demonstrated superior inhibitory potency against PDGFRβ compared to other derivatives, indicating its potential as a diagnostic tool in oncology .
Mechanism of Action
The mechanism of action of 8-piperazin-1-ylquinoline varies depending on its application:
Antimicrobial Activity: The compound interferes with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility: Soluble in organic solvents such as DMSO (10 mg/ml), ethanol (0.25 mg/ml), and dimethylformamide (2 mg/ml). Aqueous solubility in PBS (pH 7.2) is approximately 10 mg/ml, though solutions are unstable beyond 24 hours .
- Stability : Stable for ≥4 years at -20°C .
Applications : Primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing ligands targeting central nervous system (CNS) receptors or enzymes like cytochrome P450 (CYP) isoforms .
Comparison with Similar Compounds
The structural and functional nuances of 8-piperazin-1-ylquinoline are highlighted through comparisons with analogous quinoline and isoquinoline derivatives bearing piperazine or modified piperazine groups. Key compounds are analyzed below:
Structural and Pharmacokinetic Comparisons
Positional Effects of Piperazine Substitution
- This compound: The 8-position substitution minimizes steric hindrance, facilitating interactions with planar binding sites (e.g., enzyme active sites). This is reflected in its moderate CYP inhibition profile .
- 2-(Piperazin-1-yl)quinoline: The 2-position piperazine creates a bent conformation, reducing membrane permeability compared to the 8-substituted analog. Its lower solubility (0.3 mg/ml vs. 10 mg/ml in PBS) further limits bioavailability .
Impact of Auxiliary Substituents
- Chloro and Methyl Groups: The chloro and methyl groups in 5-chloro-8-methyl-4-(piperazin-1-yl)quinoline hydrochloride enhance lipophilicity (predicted logP = 2.28 vs. 1.84 for this compound), improving blood-brain barrier (BBB) penetration .
- Sulfonyl Linkers: Compounds like 8-((4-phenylpiperazin-1-yl)sulfonyl)quinoline exhibit reduced solubility due to the sulfonyl group’s polarity, making them less suitable for intravenous formulations .
Critical Research Findings
CYP Inhibition: Both 8- and 2-piperazinylquinolines inhibit CYP1A2 and CYP2D6, critical for drug-drug interaction assessments. The 8-substituted derivative’s higher solubility may reduce off-target effects compared to the 2-substituted variant .
Thermal Stability: this compound hydrochloride demonstrates superior stability (≥4 years at -20°C) over analogs like 8-((4-phenylpiperazin-1-yl)sulfonyl)quinoline, which lacks long-term stability data .
Biological Activity
8-Piperazin-1-ylquinoline, also known as 8-(piperazin-1-yl)quinoline, is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in treating various diseases, including bacterial infections, neurodegenerative disorders, and cancer.
Chemical Structure and Properties
The chemical structure of this compound features a quinoline ring substituted with a piperazine moiety. This structural configuration is crucial for its biological activity, as both components contribute to interactions with various biological targets.
| Property | Value |
|---|---|
| Chemical Formula | C13H16N3 |
| Molecular Weight | 216.29 g/mol |
| Solubility | Soluble in water |
| Form | Dihydrochloride salt |
The mechanisms through which this compound exerts its effects are varied and depend on the specific biological target:
- Antibacterial Activity : The compound inhibits bacterial growth by targeting essential enzymes involved in DNA replication and protein synthesis. This disruption leads to cell death in susceptible bacteria.
- Neuroprotective Effects : In studies related to neurodegenerative diseases such as Alzheimer's, this compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that degrade acetylcholine. By preserving acetylcholine levels, it may enhance cognitive function .
- Anticancer Properties : Research indicates that this compound can exhibit antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing significant reductions in cell viability .
Antimicrobial Activity
This compound derivatives have demonstrated considerable antimicrobial properties. In vitro studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 4 μg/mL against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus .
Neuroprotective Activity
Recent studies have highlighted the potential of this compound in neuroprotection. Compounds derived from this framework exhibit antioxidant properties that reduce oxidative stress in neuronal cells, which is beneficial in conditions like Parkinson's disease .
Anticancer Activity
In cancer research, this compound has been evaluated for its ability to inhibit tumor growth. For instance, compounds related to this structure showed IC50 values ranging from 5.56 μM to 11.79 μM against MCF-7 cells, indicating moderate to high potency .
Case Studies
- Antimalarial Research : In a study evaluating quinoline derivatives for antimalarial activity against Plasmodium falciparum, several compounds demonstrated promising results with IC50 values comparable to established antimalarials like chloroquine .
- Neuroprotective Studies : A bifunctional compound combining an iron chelator with the piperazine moiety was developed to provide neuroprotective effects through oxidative stress reduction in animal models of Parkinson's disease .
- Anticancer Evaluations : A series of derivatives were synthesized and tested for their anticancer activity against various cell lines, revealing significant antiproliferative effects and low cytotoxicity towards normal cells .
Q & A
Q. How can analytical discrepancies between HPLC and LC-MS data be resolved?
- Methodological Answer : Calibrate instruments with certified reference standards. For peak splitting in HPLC, adjust mobile phase pH (e.g., 0.1% formic acid). Use LC-MS with electrospray ionization (ESI) to confirm molecular ions and rule out adducts .
Methodological Frameworks for Rigorous Research
- Data Contradiction Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use meta-analysis tools (RevMan) to reconcile conflicting results .
- Experimental Design : Follow COSMIN guidelines for reproducibility: document solvent purging (inert gas), batch-specific certificates of analysis, and statistical power calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
